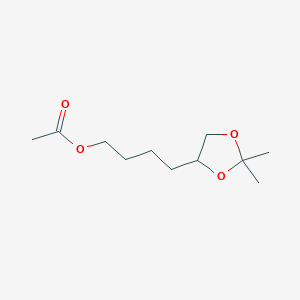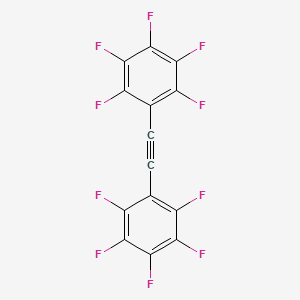
Benzene, 1,1'-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-]: is a highly fluorinated aromatic compound. It is characterized by the presence of two benzene rings connected by an ethynediyl group, with each benzene ring substituted with five fluorine atoms. This compound is known for its high thermal stability and unique chemical properties due to the extensive fluorination.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] typically involves the coupling of two pentafluorobenzene units via an ethynediyl linkage. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of pentafluoroiodobenzene with ethynylbenzene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can undergo nucleophilic aromatic substitution reactions, where a nucleophile replaces one of the fluorine atoms.
Oxidation and Reduction: The ethynediyl linkage can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.
Addition Reactions: The triple bond in the ethynediyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Major Products:
Substitution: Products include derivatives where one or more fluorine atoms are replaced by other functional groups.
Oxidation/Reduction: Products include various oxidized or reduced forms of the ethynediyl linkage.
Scientific Research Applications
Chemistry:
Fluorinated Materials: Used in the synthesis of highly fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology and Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism by which Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] exerts its effects is largely dependent on its chemical structure. The extensive fluorination and the presence of the ethynediyl linkage contribute to its high reactivity and stability. The molecular targets and pathways involved are specific to the reactions it undergoes, such as nucleophilic substitution or addition reactions, where the fluorine atoms and the ethynediyl group play crucial roles in determining the reactivity and the products formed.
Comparison with Similar Compounds
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Similar structure but with methyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.
Benzene, 1,1’-(1,2-ethanediyl)bis[2,3,4,5,6-pentabromo-]: Contains bromine atoms instead of fluorine, resulting in different reactivity and applications.
1,1’-(1,2-Ethynediyl)bis[4-(trifluoromethyl)benzene]: Similar ethynediyl linkage but with trifluoromethyl groups, affecting its chemical behavior and applications.
Uniqueness: The extensive fluorination of Benzene, 1,1’-(1,2-ethynediyl)bis[2,3,4,5,6-pentafluoro-] imparts unique properties such as high thermal stability, chemical resistance, and specific reactivity patterns that distinguish it from other similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and specialized chemical reactivity.
Properties
CAS No. |
13557-43-2 |
|---|---|
Molecular Formula |
C14F10 |
Molecular Weight |
358.13 g/mol |
IUPAC Name |
1,2,3,4,5-pentafluoro-6-[2-(2,3,4,5,6-pentafluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14F10/c15-5-3(6(16)10(20)13(23)9(5)19)1-2-4-7(17)11(21)14(24)12(22)8(4)18 |
InChI Key |
OKJKNBJRPCJTQY-UHFFFAOYSA-N |
Canonical SMILES |
C(#CC1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



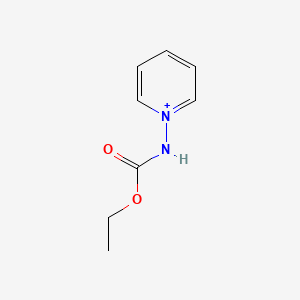

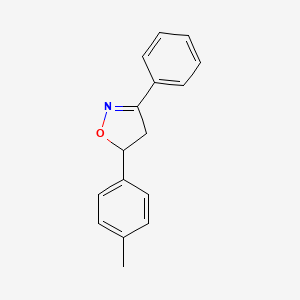

![2-[Chloro(phenyl)methylidene]-1,3-dioxolane](/img/structure/B14715605.png)
![5-Oxoquinoxalino[2,3-b]quinoxalin-5-ium-11(5H)-olate](/img/structure/B14715608.png)

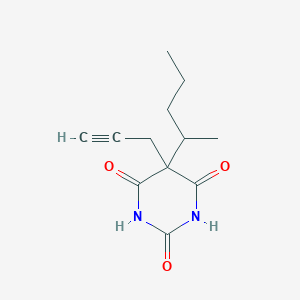
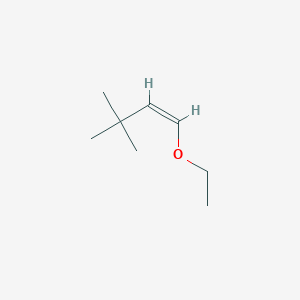

![1-[(1-Butoxy-3-chloroprop-2-EN-1-YL)oxy]butane](/img/structure/B14715641.png)

